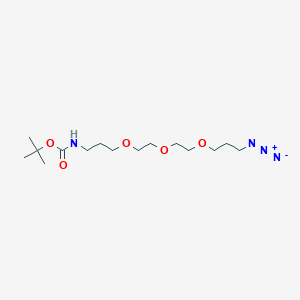

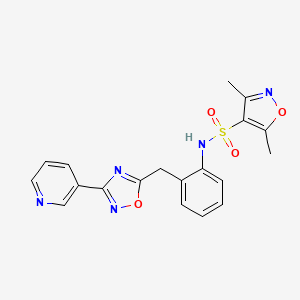

![molecular formula C22H22N2O5 B2634847 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 1172751-87-9](/img/structure/B2634847.png)

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide” is a novel compound that has been studied in the context of various biological and chemical processes . It is related to a class of compounds known as TRPV1 antagonists , which have been shown to produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques . For instance, a novel 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole (DDTI) molecule was synthesized and characterized by FT-IR and NMR (1H and 13C) spectral techniques . The molecular structure was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .

Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied . For example, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine (3d) is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For example, 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde, a related compound, has the linear formula C12H9NO4 .

Applications De Recherche Scientifique

Antibacterial Applications

This compound has shown potential in the field of antibacterial research. It has been found to inhibit biofilms of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . This makes it a promising candidate for the development of new antibacterial agents .

Hemolytic Activity

The compound has been studied for its hemolytic activity. Most of the new molecules synthesized from this compound were found to be mildly cytotoxic, suggesting they might be used as safe antibacterial agents .

Antifungal Applications

Sulfonamides, which are part of the compound’s structure, are known for their antifungal properties . This suggests potential applications in the treatment of fungal infections.

Anti-inflammatory Applications

Both sulfonamides and benzodioxane derivatives, which are components of the compound, have been reported to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.

Anti-protozoal Applications

Sulfonamides are also known for their anti-protozoal properties . This suggests potential applications in the treatment of protozoal infections.

HIV Protease Inhibitor

Sulfa medicines, which are part of the compound’s structure, have been reported to act as potent HIV protease inhibitors . This suggests potential applications in the treatment of HIV.

Anti-cancer Applications

Sulfa medicines have also been reported to act as anti-cancer agents . This suggests potential applications in the treatment of cancer.

Alzheimer’s Disease Treatment

Sulfonamides have been reported to display excellent inhibition properties against carbonic anhydrase , which is useful in the treatment of Alzheimer’s disease .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for the study of related compounds have been suggested . For example, it has been suggested that the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone could be simplified and made more efficient by starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .

Propriétés

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-26-18-5-3-2-4-15(18)8-9-23-22(25)14-17-13-20(29-24-17)16-6-7-19-21(12-16)28-11-10-27-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXGEOZAASXEMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-(5-fluoropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2634764.png)

![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2634777.png)

![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2634783.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methylbenzamide](/img/structure/B2634784.png)

![2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2634786.png)